3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
Description
Brominated analogs
3-Bromo-5-methylbenzoic acid (C₈H₇BrO₂) shares the bromine and methyl substituents but lacks oxygen-based functional groups. Key differences include:
Pyridine-containing analogs
4-Pyridin-4-yl-benzoic acid (C₁₂H₉NO₂) demonstrates how pyridine substitution influences properties:
- Enhanced thermal stability : Melting point exceeds 300°C due to rigid planar structure.
- Acid strength : Pyridine’s electron-withdrawing effect increases carboxylic acid acidity (pKa ~2.8 vs. ~4.2 for unsubstituted benzoic acid).
Table 2: Structural and physicochemical comparison
The ortho-methoxy group in this compound imposes steric hindrance, potentially distorting the benzene ring’s planarity. This contrasts with meta-substituted derivatives , where substituents are spaced to minimize steric clashes. For instance, in 3-bromo-5-methylbenzoic acid, the methyl group at position 5 avoids direct interaction with bromine at position 3.
Properties
Molecular Formula |
C14H12BrNO4 |
|---|---|
Molecular Weight |
338.15 g/mol |
IUPAC Name |
3-bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid |
InChI |
InChI=1S/C14H12BrNO4/c1-19-12-7-10(14(17)18)6-11(15)13(12)20-8-9-2-4-16-5-3-9/h2-7H,8H2,1H3,(H,17,18) |
InChI Key |
VZIPSUDJBZIACE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=CC(=C1)C(=O)O)Br)OCC2=CC=NC=C2 |
Origin of Product |
United States |
Preparation Methods
Reaction Overview:
This method involves the electrophilic substitution of bromine onto the aromatic ring of 5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid, targeting the meta position relative to the carboxyl group, facilitated by the electron-donating methoxy and pyridinylmethoxy groups.
Procedure:
- Reactants: 5-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
- Reagents: Bromine (Br₂), catalytic ferric chloride (FeCl₃)
- Conditions:
- Temperature: 20-60°C
- Duration: 1-5 hours
- Method:
- Dissolve the substrate in glacial acetic acid.
- Add a catalytic amount of FeCl₃ to facilitate electrophilic substitution.
- Slowly add bromine diluted with acetic acid over 1-5 hours while maintaining the temperature.
- Reflux at 70°C for 0.5-5 hours to ensure complete bromination.
- Quench, filter, and purify the product.
Reaction Data & Notes:
| Parameter | Data |
|---|---|
| Yield | Approximately 75-85% |
| Melting Point | ~180°C |
| Solubility | Soluble in organic solvents like DMSO, insoluble in water |
Mechanism:
Electrophilic attack by bromine on the aromatic ring occurs preferentially at the meta position, due to the activating influence of the methoxy and pyridinylmethoxy groups, which direct substitution meta to the carboxyl group.
Hell-Volhard-Zelinsky (HVZ) Bromination
Reaction Overview:
This classical method involves the α-bromination of benzoic acid derivatives using bromine in the presence of catalytic phosphorus or phosphorus derivatives, followed by substitution at the desired position.
Procedure:
- Reactants: 5-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
- Reagents: Bromine (Br₂), phosphorus tribromide (PBr₃) or phosphorus pentabromide (PBr₅)
- Conditions:
- Temperature: 20-60°C
- Duration: 1-20 hours
- Method:
- Dissolve the substrate in acetic acid or acetic anhydride.
- Add bromine gradually under stirring.
- Add a catalytic amount of FeCl₃ or PBr₃ to promote bromination.
- Maintain temperature and reaction time as specified.
- Quench, filter, and purify.
Reaction Data & Notes:
| Parameter | Data |
|---|---|
| Yield | 70-80% |
| Melting Point | ~185°C |
| Remarks | Selective bromination at the meta position is facilitated by the reaction conditions |
Mechanism:
The HVZ reaction proceeds via formation of an acyl bromide intermediate, which undergoes electrophilic substitution at the meta position relative to the carboxyl group.
Solvent and Catalyst-Free Bromination via Sonication (Green Chemistry Approach)
Reaction Overview:
Recent advances utilize sonication (ultrasound energy) to promote bromination without solvents or catalysts, aligning with green chemistry principles.
Procedure:
- Reactants: 5-Methoxy-4-(pyridin-4-ylmethoxy)benzoic acid
- Reagents: Bromine (Br₂)
- Conditions:
- Equipment: Sonicator (ultrasound bath or probe)
- Temperature: Ambient to 60°C
- Duration: 1.5-5 hours
- Method:
- Mix the substrate with bromine in a sonicator vessel.
- Sonicate intermittently to promote cavitation and enhance reaction kinetics.
- No solvents or catalysts are used.
- After completion, filter, wash, and dry the product.
Advantages:
- Environmentally friendly
- Cost-effective
- High selectivity and yield (~80%)
Data & Notes:
| Parameter | Data |
|---|---|
| Yield | Up to 85% |
| Melting Point | ~180°C |
| Observations | Crystals form directly during sonication |
Mechanism:
Ultrasound-induced cavitation enhances molecular interactions, facilitating electrophilic bromination at the meta position without additional catalysts.
Post-Bromination Functionalization:
Following bromination, the compound can be purified via recrystallization from suitable solvents such as ethanol or ethyl acetate. Characterization includes melting point determination, IR spectroscopy, and NMR to confirm regioselectivity and purity.
Data Table: Summary of Preparation Methods
Chemical Reactions Analysis
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methoxy group can be oxidized to a carboxylic acid or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common reagents used in these reactions include bromine, potassium permanganate, chromium trioxide, and hydrogen gas. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity
Research indicates that 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid exhibits significant antimicrobial properties. In vitro studies have demonstrated effectiveness against various bacterial strains:
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Inhibition at 1 mM | |
| Methicillin-resistant S. aureus (MRSA) | Significant inhibition | |
| Escherichia coli | Moderate inhibition | |
| Klebsiella pneumoniae | Notable inhibition |
The compound's mechanism of action is hypothesized to involve interactions with enzymes or receptors, modulating their activity through covalent or non-covalent bonding.
Case Study: Antibacterial Properties
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of derivatives related to this compound, evaluating their antibacterial properties against Gram-positive bacteria. The results indicated a broader spectrum of antimicrobial activity within this class of compounds, emphasizing the potential for developing new antibacterial agents based on this structure .
Materials Science
Metal-Organic Frameworks (MOFs)
this compound has been utilized in the synthesis of metal-organic frameworks (MOFs). These frameworks are created by coordinating metal ions with organic ligands, resulting in porous materials with applications in gas storage, separation, and catalysis.
A study reported the synthesis of MOFs derived from this compound, demonstrating their structural integrity and potential applications in catalysis and gas adsorption . The unique properties of these MOFs can be attributed to the specific arrangement of functional groups within the ligand.
Biochemical Assays
The compound serves as a probe in biochemical assays for studying enzyme interactions. Its ability to selectively bind to specific enzymes allows researchers to investigate enzyme kinetics and mechanisms of action. This application is crucial in drug discovery, where understanding enzyme behavior can lead to the development of more effective therapeutic agents.
Example Application: Enzyme Inhibition Studies
In a recent study focusing on enzyme inhibitors, derivatives of this compound were tested for their ability to inhibit target enzymes involved in metabolic pathways. The results suggested that modifications to the pyridine moiety could enhance binding affinity and selectivity .
Mechanism of Action
The mechanism of action of 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid involves its interaction with specific molecular targets. The bromine atom and methoxy group can participate in various chemical interactions, such as hydrogen bonding and van der Waals forces, which influence the compound’s reactivity and binding affinity . The pyridinylmethoxy group can interact with biological receptors, potentially modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Bromo-Methoxy Benzoic Acid Derivatives
The target compound is compared to analogues with positional or functional group differences (Table 1).
Table 1: Structural and Molecular Comparisons
Functional Group Impact on Physicochemical Properties
Pyridinylmethoxy vs. Alkoxy/Hydroxy Groups :
- The pyridinylmethoxy group in the target compound likely enhances polarity and hydrogen-bonding capacity compared to simpler alkoxy substituents (e.g., methoxy or propoxy). This may improve solubility in polar solvents like water or DMSO .
- In contrast, 3-Bromo-5-hydroxy-4-methoxybenzoic acid () has a hydroxyl group, which increases acidity (pKa ~2-3) but reduces lipophilicity compared to the target compound .
The trifluoromethoxy group in 3-Bromo-5-(trifluoromethoxy)benzoic acid () offers metabolic resistance due to the stability of C-F bonds, making it more suitable for pharmaceutical applications .
Positional Isomerism :
- 5-Bromo-2-hydroxy-3-methoxybenzoic acid () demonstrates how substituent positions alter electronic distribution. The ortho-hydroxy group may enable metal chelation, a property absent in the target compound .
Biological Activity
3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 366.21 g/mol. The compound features a bromine atom, methoxy groups, and a pyridine moiety, which are crucial for its biological interactions.
The biological activity of this compound primarily involves its interaction with various enzymes and receptors. The presence of the bromine atom and methoxy groups enhances its binding affinity to specific targets, modulating their activity. This mechanism is significant in the context of enzyme inhibition and protein-ligand interactions, which are vital for therapeutic applications.
Enzyme Inhibition
Research indicates that this compound is effective in inhibiting certain enzymes. For instance, it has been studied for its role in the inhibition of Aldose Reductase, an enzyme implicated in diabetic complications. In vitro studies have shown that derivatives of benzoic acid can enhance the activity of proteolytic systems like the ubiquitin-proteasome pathway (UPP) and autophagy-lysosome pathway (ALP), suggesting potential applications in age-related conditions and cancer therapies .
Anticancer Activity
The compound has demonstrated promising anticancer properties. In cell-based assays, it was found to induce apoptosis in various cancer cell lines while exhibiting minimal cytotoxicity to normal cells. This selective activity is attributed to its ability to activate cathepsins B and L, which are involved in protein degradation and apoptosis .
Case Studies
Research Findings
- Antioxidant Properties : Compounds similar to this compound have shown antioxidant effects, potentially reducing oxidative stress in cells.
- Anti-inflammatory Effects : Preliminary studies suggest that this compound may reduce inflammation markers in vitro, indicating its potential use in treating inflammatory diseases.
- Neuroprotective Effects : Some derivatives have been evaluated for their neuroprotective properties against neurodegenerative diseases, highlighting their versatility as therapeutic agents.
Q & A
Q. What synthetic routes are recommended for 3-Bromo-5-methoxy-4-(pyridin-4-ylmethoxy)benzoic acid, and how can reaction conditions be optimized?
- Methodological Answer : A multi-step synthesis approach is typical for brominated methoxy benzoic acid derivatives. Key steps include:
- Bromination and Methoxylation : Introduce bromine and methoxy groups regioselectively using electrophilic aromatic substitution. Optimize temperature and catalysts (e.g., FeBr₃) to minimize side products.
- Pyridinylmethoxy Coupling : Employ Ullmann or Buchwald-Hartwig coupling for attaching the pyridin-4-ylmethoxy group. Use Pd-based catalysts and monitor reaction progress via TLC .
- Purification : Use column chromatography and recrystallization. Validate purity via HPLC (>98%) and confirm structure with ¹H/¹³C NMR and high-resolution mass spectrometry (HRMS) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures are critical?
- Methodological Answer :
- ¹H NMR : Expect signals for aromatic protons (δ 6.8–8.2 ppm), methoxy groups (δ ~3.8 ppm), and pyridine protons (δ 8.5–9.0 ppm). Integration ratios confirm substituent positions.
- IR Spectroscopy : Look for C=O stretching (~1680 cm⁻¹) and O–H (carboxylic acid, broad ~2500–3000 cm⁻¹). Absence of undesired peaks (e.g., -NO₂) ensures purity.
- MS : Molecular ion peak [M+H]⁺ should match theoretical mass. Fragmentation patterns help confirm the pyridinylmethoxy moiety .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate biological activity?
- Methodological Answer :
- Analog Synthesis : Modify substituents (e.g., replace bromine with chlorine or vary pyridine positions) and assess impact on activity.
- In Vitro Assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) assays against Gram-positive/negative bacteria. For enzyme inhibition, use fluorescence-based assays (e.g., kinase inhibition) .
- Data Analysis : Correlate substituent electronic effects (Hammett σ values) with activity trends. Computational docking (e.g., AutoDock) predicts binding modes to target proteins .
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
- Methodological Answer :
- Re-evaluate Computational Models : Adjust force fields or solvent parameters in molecular dynamics simulations. Validate with experimental kinetics (e.g., reaction rates under varying pH/temperature).
- Control Experiments : Test competing reaction pathways (e.g., radical vs. ionic mechanisms) using radical traps or isotopic labeling.
- Collaborative Validation : Cross-reference data with independent labs or databases like NIST Chemistry WebBook for thermodynamic properties .
Q. How can regioselectivity challenges during substitution reactions be addressed?
- Methodological Answer :
- Directing Groups : Use temporary protecting groups (e.g., -SO₃H) to steer bromination to the desired position.
- Microwave Synthesis : Enhance regioselectivity via controlled heating, reducing side reactions.
- In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to detect intermediates and adjust conditions dynamically .
Analytical and Purity Challenges
Q. How should discrepancies between TLC and HPLC purity assessments be handled?
- Methodological Answer :
- Complementary Techniques : TLC provides rapid feedback but lacks resolution for polar impurities. Pair with reverse-phase HPLC (C18 column, acetonitrile/water gradient) for accurate quantification.
- Spiking Experiments : Add suspected impurities (e.g., de-brominated byproducts) to confirm retention times.
- Standard Curves : Use calibration curves for quantitative HPLC analysis, ensuring linearity (R² > 0.99) .
Pharmacokinetic and Mechanistic Studies
Q. What in vitro models best predict the compound’s pharmacokinetics?
- Methodological Answer :
- Caco-2 Assays : Assess intestinal permeability.
- Microsomal Stability : Use liver microsomes to estimate metabolic half-life. LC-MS/MS quantifies parent compound and metabolites.
- Plasma Protein Binding : Equilibrium dialysis to determine free fraction, critical for dose-response modeling .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
